

Application Note: Enhancing Tissue Regeneration with L-Arginine Monohydrate-Functionalized Scaffolds

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Compound of Interest

Compound Name: *L-Arginine monohydrate*

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Introduction: The Biological Significance of L-Arginine in Regenerative Medicine

L-Arginine, a conditionally essential amino acid, is a cornerstone of cellular metabolism and physiology.[1][2] Beyond its fundamental role in protein synthesis, L-Arginine serves as a critical substrate for pathways essential to tissue repair, inflammation modulation, and cell growth.[2][3] In states of metabolic stress, such as injury or disease, endogenous synthesis of L-Arginine can be insufficient, elevating its importance as a therapeutic supplement.[3][4]

In the field of tissue engineering, the incorporation of L-Arginine into biomaterial scaffolds represents a sophisticated strategy to create a pro-regenerative microenvironment. By functionalizing scaffolds with L-Arginine, we can directly influence cellular behavior, promoting enhanced tissue integration and accelerating healing processes.[5][6] This guide provides a

comprehensive overview of the mechanisms, applications, and detailed protocols for utilizing **L-Arginine monohydrate** in the development of advanced tissue engineering scaffolds.

Mechanism of Action: The Dual Metabolic Pathways

L-Arginine's profound biological effects are primarily mediated through two competing enzymatic pathways: the Nitric Oxide Synthase (NOS) pathway and the Arginase (ARG) pathway. The balance between these pathways is critical in directing the cellular response towards inflammation, proliferation, or tissue remodeling.[4][7]

The Nitric Oxide Synthase (NOS) Pathway: Promoting Angiogenesis

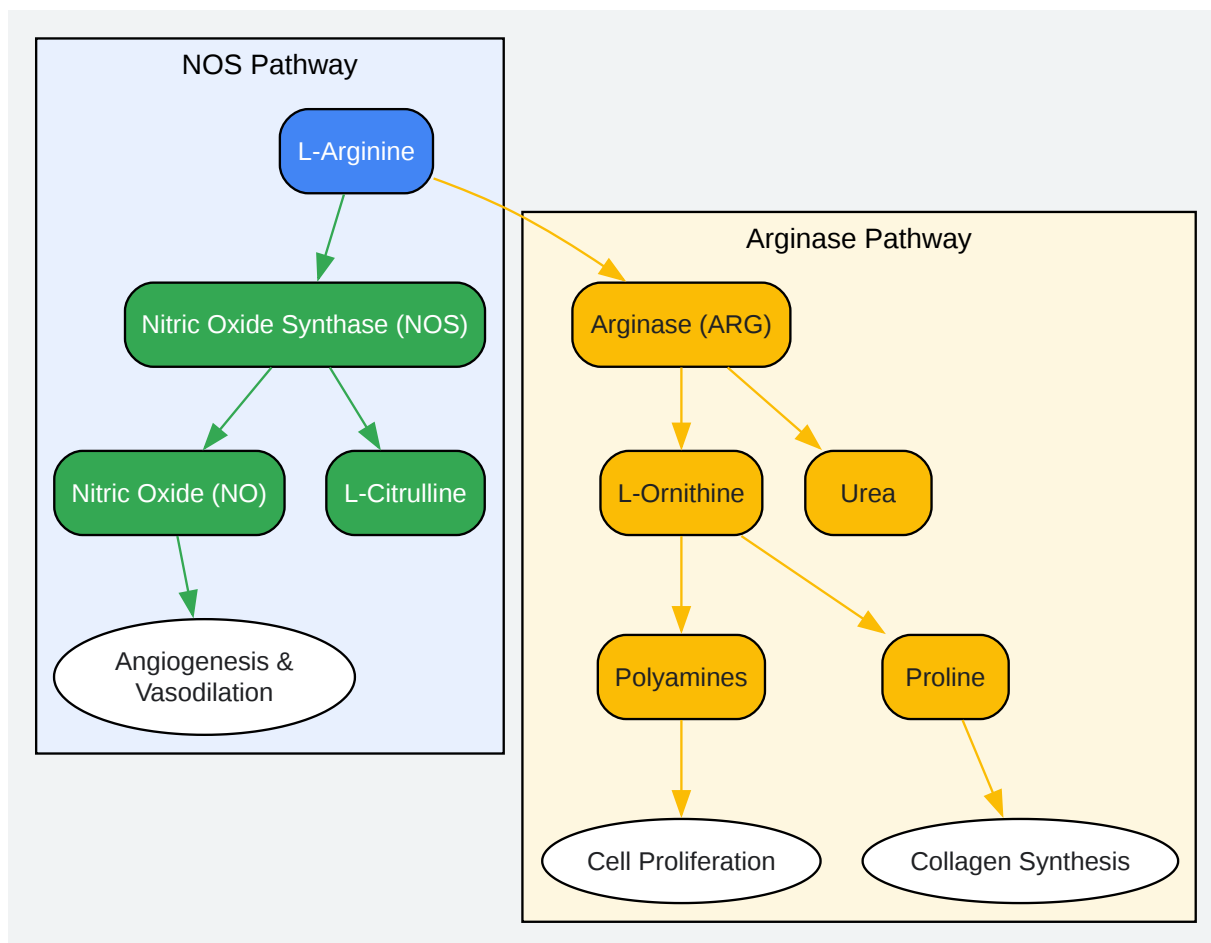
The NOS family of enzymes metabolizes L-Arginine to produce L-Citrulline and nitric oxide (NO), a potent signaling molecule.[7][8] NO is a key mediator of vasodilation, which increases blood flow, and is crucial for angiogenesis—the formation of new blood vessels.[8] This process is vital for supplying nutrients and oxygen to the regenerating tissue.[8] The effects of NO are diverse and concentration-dependent, influencing inflammation, cell proliferation, and extracellular matrix deposition.[7]

The Arginase (ARG) Pathway: Fueling Cell Proliferation and Collagen Synthesis

Arginase competes with NOS for the common substrate L-Arginine, converting it to L-ornithine and urea.[4][7] L-ornithine is a precursor for two critical components of tissue repair:

- Polyamines (e.g., putrescine, spermidine): These molecules are essential for cell proliferation and growth.[4][9]
- Proline: This amino acid is a fundamental building block for collagen, the primary structural protein in the extracellular matrix, which provides strength and integrity to new tissue.[4][9]

Supplementing scaffolds with L-Arginine ensures substrate availability for both pathways, which are essential at different stages of wound healing.[7]



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Figure 1: Competing metabolic pathways of L-Arginine.

Applications in Tissue Engineering Scaffolds

The versatility of L-Arginine allows for its use in various scaffold types to achieve specific therapeutic goals:

- **Enhanced Biocompatibility and Cell Proliferation:** L-Arginine functionalization significantly improves the attachment and proliferation of cells like fibroblasts and keratinocytes onto scaffold surfaces.[10] Studies have shown that scaffolds incorporating L-Arginine augment cellular growth compared to unmodified controls.[11][12]

- **Accelerated Wound Healing:** In vivo studies demonstrate that L-Arginine-containing scaffolds promote faster wound closure, re-epithelialization, and collagen deposition.[\[6\]](#)[\[11\]](#)[\[12\]](#)
- **Pro-Angiogenic Activity:** By providing a sustained release of L-Arginine, scaffolds can stimulate the production of NO, promoting the formation of new blood vessels crucial for tissue survival and integration.[\[6\]](#)[\[13\]](#)
- **Non-Toxic Cross-Linking:** L-Arginine can be used as a biocompatible cross-linking agent for natural polymers like collagen and chitosan, improving the mechanical stability and controlling the degradation rate of scaffolds while avoiding the cytotoxicity associated with traditional cross-linkers like glutaraldehyde.[\[11\]](#)[\[14\]](#)[\[15\]](#)

Quantitative Data Summary

The following tables summarize key quantitative data from studies on L-Arginine-functionalized scaffolds.

Table 1: Effects of L-Arginine on Electrospun Scaffold Properties

Polymer	L-Arginine Conc. (wt%)	Key Findings	Reference
PCL	0.5 - 1.0%	Optimal concentration for multipotent mesenchymal stem cell adhesion and viability.	[16] [17]
PCL	1.0 - 10.0%	Increased L-Arginine content in the polymer solution led to higher incorporation (up to 37.33%) and a high burst release within 5 hours.	[5]

| PVA/HA | Not specified | L-Arginine loaded nanofibers showed sustained release (~46.5% at 24h, ~90% at 48h) and promoted 99.9% wound gap closure in vitro after 48h. [\[\[18\]](#) |

Table 2: Effects of L-Arginine on Hydrogel Scaffold Properties

Polymer System	L-Arginine Use	Key Findings	Reference
Collagen-Chitosan	Cross-linker	<p>Increased thermal stability (Td = 101.96 °C) and porosity (95%) compared to control.</p> <p>Augmented fibroblast growth.</p>	[11] [14]
CMC-Chitosan-PVA	Surface Functionalization	Significantly enhanced fibroblast and keratinocyte attachment and proliferation compared to non-functionalized scaffolds.	[10]

| Oxidized Isabgol-Chitosan | Bioactive Substance | Accelerated wound epithelialization in diabetic rats (21.67 days vs. 30.33 days for control). [\[\[6\]](#) |

Experimental Protocols

These protocols provide detailed methodologies for incorporating L-Arginine into common scaffold types.

Protocol 1: Incorporation of L-Arginine into Electrospun Polycaprolactone (PCL) Scaffolds

This protocol describes the direct blending of L-Arginine into a PCL solution for fabrication via electrospinning.

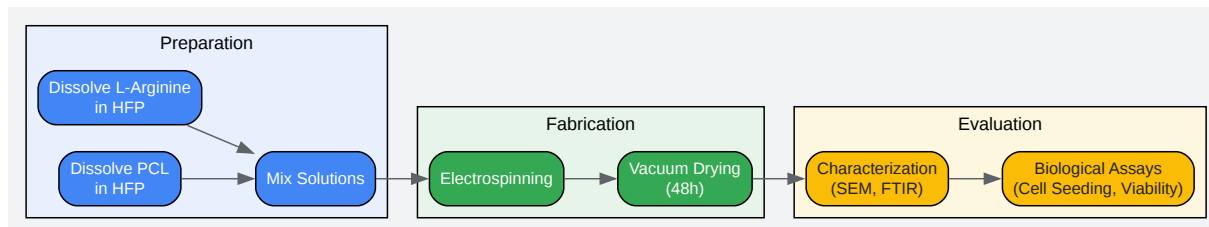
Rationale: This is a straightforward method for creating a composite material where L-Arginine is distributed throughout the bulk of the fibers, allowing for its release as the scaffold degrades. Hexafluoro-2-propanol (HFP) is an effective solvent for both PCL and L-Arginine.[16]

Materials:

- Polycaprolactone (PCL)
- **L-Arginine monohydrate**
- 1,1,1,3,3,3-Hexafluoro-2-propanol (HFP)
- Electrospinning apparatus

Procedure:

- Solution Preparation: a. Prepare a 10% (w/v) PCL solution by dissolving PCL in HFP. Stir overnight to ensure complete dissolution. b. Separately, dissolve **L-Arginine monohydrate** in HFP to create a stock solution. c. Add the L-Arginine solution to the PCL solution to achieve the desired final concentration (e.g., 0.5%, 1.0% wt% L-Arginine relative to PCL). d. Stir the final composite solution for at least 2 hours to ensure homogeneity.
- Electrospinning: a. Load the polymer solution into a syringe fitted with a 21-gauge needle. b. Set the electrospinning parameters (typical values may need optimization):
 - Voltage: 15-20 kV
 - Flow rate: 1.0-1.5 mL/h
 - Collector distance: 15-20 cm c. Collect the nanofibers on a grounded collector (e.g., aluminum foil-wrapped mandrel).
- Post-Processing: a. Place the collected scaffold in a vacuum oven at room temperature for 48 hours to remove residual solvent. b. Store the dried scaffold in a desiccator until use.



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Figure 2: Workflow for L-Arginine doped electrospun scaffolds.

Protocol 2: Covalent Surface Functionalization of Scaffolds with L-Arginine

This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to covalently attach L-Arginine to scaffolds containing carboxyl groups (e.g., PCL, alginate, collagen).

Rationale: EDC/NHS chemistry is a "zero-length" cross-linking method that forms a stable amide bond between a carboxyl group on the scaffold and the primary amine of L-Arginine.[10][19] This method ensures the bioactive molecule is presented on the scaffold surface, directly interacting with cells.

Materials:

- Pre-fabricated scaffold with available carboxyl groups
- **L-Arginine monohydrate**
- EDC hydrochloride
- N-hydroxysuccinimide (NHS)
- Activation Buffer: 0.1 M MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0

- Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
- Washing Buffer: Sterile deionized water or PBS

Procedure:

- Scaffold Activation: a. Immerse the scaffold in Activation Buffer. b. Prepare a fresh solution of EDC (e.g., 50 mM) and NHS (e.g., 25 mM) in Activation Buffer. c. Immediately add the EDC/NHS solution to the scaffold and incubate for 15-30 minutes at room temperature with gentle agitation. This step activates the carboxyl groups to form a more stable NHS ester.[20]
[21]
- Washing: a. Remove the EDC/NHS solution. b. Wash the scaffold thoroughly 3-5 times with sterile PBS to remove unreacted EDC and NHS.[22]
- L-Arginine Conjugation: a. Immediately dissolve L-Arginine in Coupling Buffer (PBS, pH 7.4) to a desired concentration (e.g., 0.5-1.0 mg/mL). b. Immerse the activated scaffold in the L-Arginine solution. c. Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation. The primary amine on L-Arginine will react with the NHS ester on the scaffold surface.[22]
- Final Washing & Sterilization: a. Remove the L-Arginine solution. b. Wash the scaffold extensively with PBS and then sterile deionized water to remove any non-covalently bound L-Arginine.[22] c. Lyophilize the functionalized scaffold. d. Sterilize using an appropriate method such as ethylene oxide or gamma irradiation (autoclaving may degrade the material and L-Arginine).[22]

Protocol 3: Characterization and Biological Evaluation

This protocol outlines essential validation steps to confirm successful L-Arginine incorporation and assess its biological effect.

Rationale: It is critical to validate that the modification was successful and that the resulting scaffold is biocompatible and elicits the desired cellular response.

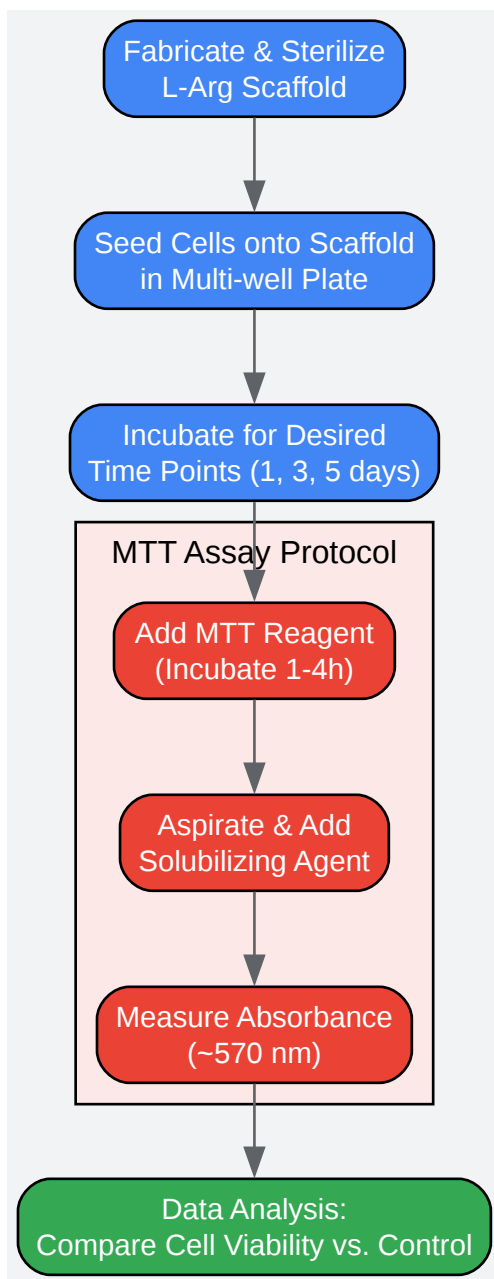
3.1. Confirmation of L-Arginine Incorporation

- Fourier-Transform Infrared Spectroscopy (FTIR):
 - Purpose: To confirm the presence of L-Arginine and, in the case of covalent attachment, the formation of new amide bonds.
 - Procedure: Acquire spectra of the unmodified scaffold, pure L-Arginine powder, and the modified scaffold.
 - Expected Result: Look for characteristic peaks of L-Arginine (e.g., N-H stretching around $3100-3300\text{ cm}^{-1}$) and new or shifted amide peaks (Amide I $\sim 1650\text{ cm}^{-1}$, Amide II $\sim 1550\text{ cm}^{-1}$) in the modified scaffold spectrum that are absent in the unmodified control.[23][24]
- Elemental Analysis:
 - Purpose: To quantify the amount of L-Arginine incorporated by measuring the nitrogen content.
 - Procedure: Submit samples of unmodified and modified scaffolds for elemental analysis (Carbon, Hydrogen, Nitrogen).
 - Expected Result: A significant increase in the percentage of nitrogen in the modified scaffold corresponds to the presence of nitrogen-rich L-Arginine.[5]

3.2. Cell Viability and Proliferation Assay (MTT Assay)

- Purpose: To quantify the number of viable, metabolically active cells on the scaffold.
- Procedure (Adapted for 3D Scaffolds):[25][26]
 - Seed cells onto sterile scaffold samples in a multi-well plate and culture for the desired time points (e.g., 1, 3, 5 days).
 - At each time point, wash the scaffolds with PBS.
 - Prepare a 1 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in serum-free, phenol red-free culture medium.

- Add 1 mL of the MTT solution to each well, ensuring the scaffold is submerged. Protect from light and incubate at 37°C for 1-4 hours.
- During incubation, viable cells with active mitochondrial reductases will convert the yellow MTT into insoluble purple formazan crystals.[26]
- Aspirate the MTT solution and add a solubilizing agent (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[14][25]
- Place the plate on a shaker for 10-15 minutes to ensure complete dissolution.[25]
- Transfer the colored solution to a 96-well plate and measure the absorbance at ~570 nm using a plate reader.
- Higher absorbance values correlate with a greater number of viable cells.



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Figure 3: General workflow for biological evaluation of scaffolds.

Conclusion

L-Arginine monohydrate is a powerful bioactive molecule that can be strategically incorporated into tissue engineering scaffolds to significantly enhance their regenerative potential. By leveraging its dual metabolic pathways, which promote both angiogenesis and cell proliferation, researchers can design scaffolds that actively guide the healing process. The

protocols outlined in this guide provide a foundation for the fabrication, functionalization, and validation of L-Arginine-based scaffolds, paving the way for the development of more effective therapies in regenerative medicine.

References

- Alvetex Scaffold Protocol: MTT cell viability assay. (n.d.). REPROCELL. Retrieved from [\[Link\]](#)
- MTT Cell Viability Assay of Cultures Grown on Alvetex™ Scaffold in 3D. (2021). REPROCELL. Retrieved from [\[Link\]](#)
- Anitha, A., et al. (2017). L-Arginine intercedes bio-crosslinking of a collagen–chitosan 3D-hybrid scaffold for tissue engineering and regeneration. RSC Advances. Retrieved from [\[Link\]](#)
- Kalogeropoulou, C., et al. (2022). Arginase Signalling as a Key Player in Chronic Wound Pathophysiology and Healing.
- Polak, A., et al. (2021). Arginine metabolism and wound healing: basic science review. ANZ Journal of Surgery.
- Anitha, A., et al. (2017). L-Arginine intercedes bio-crosslinking of a collagen–chitosan 3D-hybrid scaffold for tissue engineering and regeneration. SciSpace. Retrieved from [\[Link\]](#)
- Witte, M. B., & Barbul, A. (2003). Arginine physiology and its implication for wound healing. Wound Repair and Regeneration. Retrieved from [\[Link\]](#)
- Jelinkova, M., et al. (2020). The assessment of electrospun scaffolds fabricated from polycaprolactone with the addition of L-arginine. Materials (Basel). Retrieved from [\[Link\]](#)
- Stechmiller, J. K., et al. (2005). Arginine supplementation and wound healing. Nutrition in Clinical Practice. Retrieved from [\[Link\]](#)
- Uribe-Querol, E., & Rosales, C. (2021). The Effect of Amino Acids on Wound Healing: A Systematic Review and Meta-Analysis on Arginine and Glutamine. Nutrients. Retrieved from [\[Link\]](#)
- L-Arginine Intercedes Bio-Crosslinking of a. (n.d.). Amanote Research. Retrieved from [\[Link\]](#)

- Anitha, A., et al. (2017). L-Arginine intercedes bio-crosslinking of a collagen–chitosan 3D-hybrid scaffold for tissue engineering and regeneration. RSC Advances. Retrieved from [\[Link\]](#)
- Saini, R., et al. (2014). L-Arginine Stimulates Fibroblast Proliferation through the GPRC6A-ERK1/2 and PI3K/Akt Pathway. PLoS ONE. Retrieved from [\[Link\]](#)
- Goreninskii, S. I., et al. (2017). Fabrication and properties of L-arginine-doped PCL electrospun composite scaffolds. Research Square. Retrieved from [\[Link\]](#)
- Anitha, A., et al. (2017). L-Arginine intercedes bio-crosslinking of a collagen-chitosan 3D-hybrid scaffold for tissue engineering and regeneration:: In silico, in vitro, and in vivo studies. ResearchGate. Retrieved from [\[Link\]](#)
- FTIR spectra of the arginine powder (red), PCL granulate (pink),... (n.d.). ResearchGate. Retrieved from [\[Link\]](#)
- Wu, G., et al. (2021). Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans. ResearchGate. Retrieved from [\[Link\]](#)
- Bolbasov, E. N., et al. (2020). Polycaprolactone Films Modified by L-Arginine for Mesenchymal Stem Cell Cultivation. Polymers. Retrieved from [\[Link\]](#)
- L-Arginine-intercede cross-linking between collagen and chitosan molecules. (n.d.). ResearchGate. Retrieved from [\[Link\]](#)
- Forte, E., et al. (2020). Strategies for the chemical and biological functionalization of scaffolds for cardiac tissue engineering: a review. Journal of Biological Engineering. Retrieved from [\[Link\]](#)
- Wu, G., et al. (2021). Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans. PubMed. Retrieved from [\[Link\]](#)
- Goreninskii, S. I., et al. (2017). Fabrication and properties of L-arginine-doped PCL electrospun composite scaffolds. ResearchGate. Retrieved from [\[Link\]](#)

- FTIR spectrs of Arginine (Arg); poly-L-arginine (PLA); dodecyl amine (DDA). (n.d.). ResearchGate. Retrieved from [[Link](#)]
- Bagheri, E., et al. (2023). Antibacterial and pH-sensitive methacrylate poly-L-Arginine/poly (β -amino ester) polymer for soft tissue engineering. Scientific Reports. Retrieved from [[Link](#)]
- Balaji, A., et al. (2024). L-Arginine-Loaded Oxidized Isabgol/Chitosan-Based Biomimetic Composite Scaffold Accelerates Collagen Synthesis, Vascularization, and Re-epithelialization during Wound Healing in Diabetic Rats. ACS Applied Bio Materials. Retrieved from [[Link](#)]
- Goreninskii, S. I., et al. (2017). Fabrication and properties of L-arginine-doped PCL electrospun composite scaffolds. arXiv. Retrieved from [[Link](#)]
- Cell Viability Assays in Three-Dimensional Hydrogels: A Comparative Study of Accuracy. (2021). National Institutes of Health. Retrieved from [[Link](#)]
- El-Fakharany, E. M., et al. (2020). Electrospun PVA/hyaluronic acid/L-arginine nanofibers for wound healing applications: Nanofibers optimization and in vitro bioevaluation. International Journal of Biological Macromolecules. Retrieved from [[Link](#)]
- Profile of cumulative L-arginine release from PLGA-PEG-PLGA/LAPONITE®/L-Arg@NU-1000 hybrid hydrogels. (n.d.). ResearchGate. Retrieved from [[Link](#)]
- Progress in developing polymer-based controlled release Nitricoxide Na. (2024). Dove Medical Press. Retrieved from [[Link](#)]
- Ferreira, A. M., et al. (2022). Arginine-Biofunctionalized Ternary Hydrogel Scaffolds of Carboxymethyl Cellulose–Chitosan–Polyvinyl Alcohol to Deliver Cell Therapy for Wound Healing. Gels. Retrieved from [[Link](#)]
- Cell viability and proliferation studies. a) MTT assay of 3D-printed... (n.d.). ResearchGate. Retrieved from [[Link](#)]
- A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. (2021). National Institutes of Health. Retrieved from [[Link](#)]

- Co-release of nitric oxide and L-arginine from poly (β -amino ester)-based adhesive reprogram macrophages for accelerated wound healing and angiogenesis in vitro and in vivo. (2024). PubMed. Retrieved from [[Link](#)]
- Novel collagen scaffolds prepared by using unnatural D-amino acids assisted EDC/NHS crosslinking. (2020). ResearchGate. Retrieved from [[Link](#)]
- Functionalization of gel scaffold using EDC Chemistry. (2017). ResearchGate. Retrieved from [[Link](#)]
- L-Arginine Grafted Alginate Hydrogel Beads: A Novel pH-Sensitive System for Specific Protein Delivery. (2019). ResearchGate. Retrieved from [[Link](#)]
- L-Arginine-Loaded Oxidized Isabgol/Chitosan-Based Biomimetic Composite Scaffold Accelerates Collagen Synthesis, Vascularization, and Re-epithelialization during Wound Healing in Diabetic Rats. (2024). ACS Publications. Retrieved from [[Link](#)]
- Arginine-Presenting Peptide Hydrogels Decorated with Hydroxyapatite as Biomimetic Scaffolds for Bone Regeneration. (2017). ACS Publications. Retrieved from [[Link](#)]

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Sources

- [1. Arginine physiology and its implication for wound healing - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [2. Arginine supplementation and wound healing - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [3. L-Arginine Stimulates Fibroblast Proliferation through the GPRC6A-ERK1/2 and PI3K/Akt Pathway - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [4. Frontiers | Arginase Signalling as a Key Player in Chronic Wound Pathophysiology and Healing \[frontiersin.org\]](#)

- 5. The assessment of electrospun scaffolds fabricated from polycaprolactone with the addition of L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-Arginine-Loaded Oxidized Isabgol/Chitosan-Based Biomimetic Composite Scaffold Accelerates Collagen Synthesis, Vascularization, and Re-epithelialization during Wound Healing in Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.co.za [journals.co.za]
- 8. dovepress.com [dovepress.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. L-Arginine intercedes bio-crosslinking of a collagen–chitosan 3D-hybrid scaffold for tissue engineering and regeneration: in silico, in vitro, and in vivo studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. L-Arginine intercedes bio-crosslinking of a collagen–chitosan 3D-hybrid scaffold for tissue engineering and regeneration: in silico, in vitro, and ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02842C [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. [1709.07942] Fabrication and properties of L-arginine-doped PCL electrospun composite scaffolds [arxiv.org]
- 18. Electrospun PVA/hyaluronic acid/L-arginine nanofibers for wound healing applications: Nanofibers optimization and in vitro bioevaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Polycaprolactone Films Modified by L-Arginine for Mesenchymal Stem Cell Cultivation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Antibacterial and pH-sensitive methacrylate poly-L-Arginine/poly (β -amino ester) polymer for soft tissue engineering - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 25. reprocell.com [reprocell.com]
- 26. reprocell.com [reprocell.com]
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